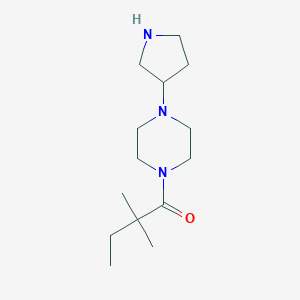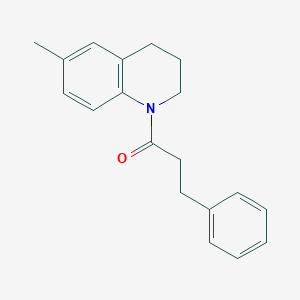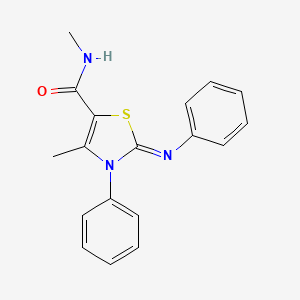![molecular formula C20H15F3N4O2 B6642708 N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B6642708.png)
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell growth and proliferation.
Wirkmechanismus
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, which are critical for cell growth and proliferation. By inhibiting EGFR activity, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide can induce cell cycle arrest and apoptosis, which can inhibit tumor growth. N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which can prevent metastasis. In addition, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide is its potency and selectivity for EGFR. It is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR in cellular processes. However, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited bioavailability and may not penetrate cell membranes effectively. In addition, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide may have off-target effects on other tyrosine kinases, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide in scientific research. One direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the use of N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy in cancer treatment. Additionally, N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide can be used to study the role of EGFR in other diseases, such as cardiovascular disease and diabetes. Finally, the development of new delivery methods for N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide, such as nanoparticles or liposomes, may improve its bioavailability and efficacy in lab experiments.
Synthesemethoden
The synthesis of N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide involves several steps. The first step is the preparation of 3-(trifluoromethyl)aniline, which is then reacted with 3-bromopyridine-2-carboxylic acid to form 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid. This acid is then converted to its corresponding acid chloride, which is reacted with N-(3-carbamoylphenyl)amine to form N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide is widely used in scientific research to study the role of EGFR in cell growth and proliferation. It is commonly used to inhibit the activity of EGFR in cancer cells, as EGFR is often overexpressed in cancer cells and plays a critical role in their growth and proliferation. N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has also been used to study the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c21-20(22,23)13-5-2-7-15(11-13)26-18-16(8-3-9-25-18)19(29)27-14-6-1-4-12(10-14)17(24)28/h1-11H,(H2,24,28)(H,25,26)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGPHVZNYDUIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)

![N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B6642669.png)
![Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)

![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642686.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B6642694.png)
![N-[2-[(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)amino]-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B6642709.png)
![5-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B6642721.png)
